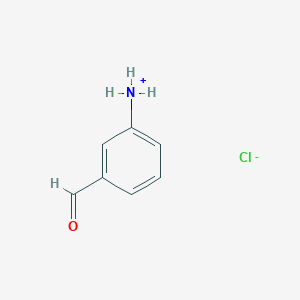

3-Aminobenzaldehyde hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Aminobenzaldehyde hydrochloride is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

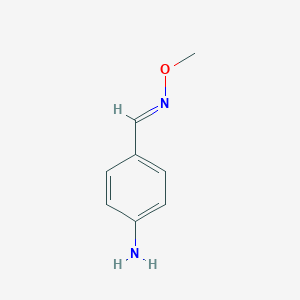

Redox-neutral Indole Annulation Cascades

Aminobenzaldehydes, including derivatives like 3-aminobenzaldehyde hydrochloride, engage in redox-neutral indole annulation cascades, catalyzed by acids. This method enables the synthesis of complex polycyclic azepinoindoles and related compounds through a condensation/1,5-hydride shift/ring-closure sequence, yielding products with good to excellent efficiencies. These cascades are pivotal for constructing complex molecular architectures in a single step, demonstrating the compound's utility in synthetic organic chemistry (Haibach et al., 2011).

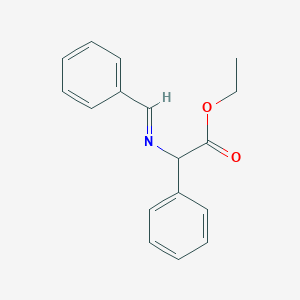

Intramolecular Cycloadditions for Isoindolines

Another significant application involves the thermal reaction of aminobenzaldehydes with N-substituted α-amino acids to form benzoazepine-fused isoindolines via a dearomatization/rearomatization sequence. This process, characterized by intramolecular (3 + 2)-cycloaddition, showcases the role of aminobenzaldehydes in synthesizing novel heterocyclic compounds with potential in medicinal chemistry and materials science (Wales et al., 2019).

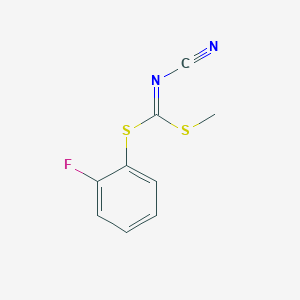

Friedländer Synthesis of Quinoline Derivatives

This compound is also key in the Friedländer synthesis, enabling the creation of 6-bromoquinoline derivatives through condensation with enolizable ketones. These derivatives are important for developing chelating ligands, further applicable in coordination chemistry and material science for their optical properties and potential as emissive materials (Hu et al., 2003).

Synthesis of 2-Aminobenzaldehydes

The compound finds application in the rhodium(III)-catalyzed C–H amidation of aldehydes, leading to 2-aminobenzaldehydes. This process highlights the efficient conversion of simple aldehydes to more complex aminobenzaldehydes, demonstrating its importance in creating intermediates for further chemical synthesis (Liu et al., 2018).

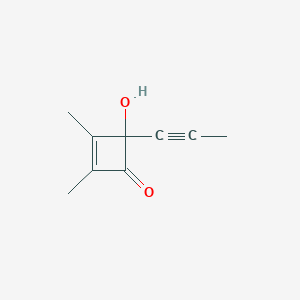

Gold(I)-catalyzed Rearrangement to Aminoquinolines

An innovative application is the gold(I)-catalyzed rearrangement of 2-aminobenzaldehydes with propargyl amines, providing direct access to 3-aminoquinolines. This method represents a novel approach to aminoquinoline synthesis, emphasizing the role of this compound in developing pharmacologically relevant compounds (Patil et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-aminobenzaldehyde;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO.ClH/c8-7-3-1-2-6(4-7)5-9;/h1-5H,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJGVPCLWKFJJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659654 |

Source

|

| Record name | 3-Aminobenzaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127248-99-1 |

Source

|

| Record name | 3-Aminobenzaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B137606.png)

![4-chloro-7-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B137620.png)

![Dimethyl [(3-methoxyphenyl)methyl]phosphonate](/img/structure/B137630.png)